1-(3-Bromo-4-fluorobenzoyl)piperidine
Overview
Description
1-(3-Bromo-4-fluorobenzoyl)piperidine is a chemical compound with the molecular formula C12H13BrFNO. It consists of a piperidine ring attached to a benzoyl group that is substituted with bromine and fluorine atoms at the 3 and 4 positions, respectively .
Preparation Methods
The synthesis of 1-(3-Bromo-4-fluorobenzoyl)piperidine typically involves the reaction of 3-bromo-4-fluorobenzoic acid with piperidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions may vary, but it generally requires a solvent like dichloromethane and a temperature range of 0-25°C
Chemical Reactions Analysis
1-(3-Bromo-4-fluorobenzoyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzoyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The piperidine ring can be oxidized to form piperidone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
1-(3-Bromo-4-fluorobenzoyl)piperidine is used extensively in scientific research due to its unique structure and properties. Some of its applications include:
Mechanism of Action
similar benzoylpiperidine structures have been investigated for their potential to inhibit certain enzymes, such as cytochrome P450 2D6 (CYP2D6), which is involved in drug metabolism. The compound may interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting the activity of enzymes and receptors.
Comparison with Similar Compounds
1-(3-Bromo-4-fluorobenzoyl)piperidine can be compared with other benzoylpiperidine derivatives, such as:
1-(3-Chloro-4-fluorobenzoyl)piperidine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromo-4-methylbenzoyl)piperidine: Contains a methyl group instead of fluorine.
1-(3-Bromo-4-nitrobenzoyl)piperidine: The nitro group can significantly alter the compound’s electronic properties and reactivity compared to the fluorine atom.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on the compound’s properties and applications.
Properties
IUPAC Name |
(3-bromo-4-fluorophenyl)-piperidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c13-10-8-9(4-5-11(10)14)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZCKRNQTNJPGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=C(C=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674493 | |
Record name | (3-Bromo-4-fluorophenyl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033201-74-9 | |
Record name | (3-Bromo-4-fluorophenyl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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